5-Amino-2-methylthiazole-4-carboxamide

Description

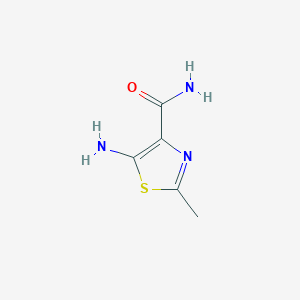

5-Amino-2-methylthiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 5, a methyl group at position 2, and a carboxamide group at position 3. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. The compound has been investigated for kinase inhibition, particularly in the context of anticancer drug discovery .

Properties

Molecular Formula |

C5H7N3OS |

|---|---|

Molecular Weight |

157.2 g/mol |

IUPAC Name |

5-amino-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C5H7N3OS/c1-2-8-3(4(6)9)5(7)10-2/h7H2,1H3,(H2,6,9) |

InChI Key |

WIQCMOCQJSQTKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)N)C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

5-Amino-2-methylthiazole-4-carboxamide is primarily utilized in chemical synthesis as a key intermediate. Its ability to undergo various transformations makes it an essential component in the production of:

- Pharmaceuticals : It can be modified to create derivatives with enhanced biological activity.

- Dyes and Pigments : The compound serves as a precursor in the synthesis of colorants used in various industries.

Biological Research

In biological research, this compound has been investigated for its role in:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which could lead to the development of new therapeutic agents. For instance, derivatives of thiazole compounds have been identified that inhibit the β-ketoacyl synthase enzyme (mtFabH), which is crucial in the biosynthesis of mycolic acids in Mycobacterium tuberculosis .

- Receptor Binding Studies : Its structural attributes allow it to interact with biological macromolecules, making it valuable for studying receptor-ligand interactions.

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as M. tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml .

- Anti-inflammatory and Anticancer Activities : The compound's ability to be modified enhances its therapeutic potential in treating inflammatory diseases and cancer. For example, studies have indicated that certain thiazole derivatives can act as effective anti-tumor agents .

Industrial Applications

In industrial settings, this compound is employed in:

- Chemical Manufacturing : Its versatility allows it to be used in the production of specialty chemicals, including agrochemicals and polymer additives.

- Research and Development : The compound serves as a model for developing new synthetic methods and exploring reaction mechanisms due to its reactivity.

Case Studies

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

One-Pot Bromination and Cyclization Method

A patented method describes a one-pot synthesis starting from acetoacetate derivatives, N-bromosuccinimide (NBS), and N-substituted thioureas in mixed solvents (water and tetrahydrofuran). The process involves:

- Bromination of acetoacetate with NBS.

- Subsequent cyclization with thiourea derivatives under heating.

- Basification with ammonia water to obtain the target 2-substituted amino-4-methylthiazole esters.

- Purification yields high purity products with good yields.

This method simplifies traditional two-step bromination and cyclization into a single operation, improving efficiency and product diversity for 2-substituted aminothiazoles, including 5-amino derivatives.

Reaction of Ethyl 2-Chloroacetoacetate with Thiourea

Another efficient method involves reacting ethyl 2-chloroacetoacetate with thiourea in an ethanol solution containing sodium carbonate:

- Prepare a 10–35% ethyl acetate solution in ethanol.

- Add thiourea and sodium carbonate (weight ratio of sodium carbonate to chloroacetoacetate 0.01–0.1).

- Heat the mixture to 40–55°C and add ethyl 2-chloroacetoacetate dropwise.

- Further heat to 60–70°C for 5–5.5 hours.

- Remove solvent by distillation, cool, filter, and adjust pH to 9–10 with caustic soda.

- Filter and vacuum dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate with yields over 98% and melting point 172–173°C.

This method is notable for its short reaction time, low temperature, and high yield, making it suitable for industrial scale-up.

Cyclization Using Thioacetamide and Alkyl Haloacetoacetates

An improved process for alkyl 4-halomethyl-2-methylthiazole-5-carboxylates involves:

- Reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile.

- Using an amine base (preferably triethylamine) in molar excess to facilitate cyclization and dehydration.

- This two-step reaction (cyclization followed by dehydration) avoids harsh acid catalysis used in older methods.

- The process yields alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, key intermediates for further functionalization to carboxamides.

Halogenation and Nucleophilic Substitution Protocol

For 5-amino-2-methylthiazole derivatives, a two-step reaction involving:

- Halogenation of 2-aminothiazole derivatives with bromine in DMF at room temperature for 3 hours.

- Followed by nucleophilic substitution with sodium hydrogen carbonate and sodium sulfide or amines at 70°C for 3 hours.

- Workup involves cooling, filtration, washing, and purification by recrystallization or chromatography.

- This approach allows direct preparation of 5-amino-containing 2-aminothiazoles and related sulfide derivatives.

Multi-Step Synthesis via Hydrazide and Oxadiazole Intermediates

A research study describes synthesis starting from ethyl 4-bromo-3-oxopentanoate reacting with thiourea to form an ester intermediate, which is then converted to acetohydrazide and further reacted with carbon disulfide and aldehydes to yield derivatives of 2-amino-5-methylthiazole:

- This method involves multiple condensation and cyclization steps.

- The intermediates are characterized by NMR, IR, and mass spectrometry.

- Although more complex, it allows structural diversification for biological activity screening.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The one-pot bromination and cyclization method is advantageous due to its operational simplicity and ability to produce structurally diverse 2-substituted amino thiazoles, including 5-amino derivatives, with high purity and yield.

- The ethyl 2-chloroacetoacetate method offers a highly efficient and scalable route with excellent yields and mild reaction conditions, making it suitable for commercial production.

- The thioacetamide-based cyclization provides an alternative route that avoids harsh acid conditions, favoring milder amine bases, which may improve selectivity and reduce side reactions.

- Halogenation followed by nucleophilic substitution allows direct functionalization of 2-aminothiazoles to 5-amino derivatives and related compounds, useful for synthesizing diverse analogs.

- Multi-step syntheses involving hydrazide intermediates are useful for preparing complex derivatives for biological activity studies but are less straightforward for bulk synthesis.

Q & A

Advanced Question

- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., EGFR kinase) to identify critical binding residues .

- QSAR Models : Correlate substituent electronegativity or steric bulk with activity data to prioritize synthetic targets .

- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties and toxicity risks .

What methodologies address low yields in multi-step syntheses of this compound analogs?

Advanced Question

- Optimize Coupling Reactions : Use HATU or EDC/HOBt for amide bond formation to reduce racemization .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 150°C, 20 minutes) while maintaining yield .

- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (30–70%) to isolate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.